molecular formula C9H7FO B1345631 5-Fluoro-1-indanone CAS No. 700-84-5

5-Fluoro-1-indanone

Cat. No. B1345631
CAS No.: 700-84-5
M. Wt: 150.15 g/mol
InChI Key: WVPPBVAMKNQXJA-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

3-(3-Fluorophenyl)propanoic acid (I-78b: 2.0 gm, 11.8 mmol) was cyclized with chlorosulfonic acid (20 mL) to afford the crude product. Purification by column chromatography on silica gel (10% ethyl acetate in hexane), afforded 1.2 g of the product (70.5% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
70.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][CH:7]=1>ClS(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:10](=[O:12])[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CCC(=O)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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